molecular formula C8H8BrNO3S B3238006 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid CAS No. 1396964-88-7

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid

Cat. No. B3238006
M. Wt: 278.13 g/mol
InChI Key: ZSHFYFLYCTVRFH-UHFFFAOYSA-N
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Description

“2-[(5-Bromothiophen-2-yl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396964-88-7 . It has a molecular weight of 278.13 and its IUPAC name is N-[(5-bromo-2-thienyl)carbonyl]alanine . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “2-[(5-Bromothiophen-2-yl)formamido]propanoic acid” is 1S/C8H8BrNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-[(5-Bromothiophen-2-yl)formamido]propanoic acid” is a solid substance . It is typically stored at room temperature .

Scientific Research Applications

Antifungal and Antimicrobial Activities

Researchers have identified compounds related to 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid exhibiting significant biological activities. For example, derivatives synthesized from similar bromothiophene compounds have shown effective antifungal activity against Candida albicans in a Caenorhabditis elegans candidiasis model (Zhu et al., 2016). Another study demonstrated the antimicrobial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones against Gram-positive bacteria (Foroumadi et al., 2005).

Synthesis and Chemical Properties

The compound has been explored for its role in facilitating diverse synthetic pathways. Studies have illustrated its use in the facile synthesis of thiophene-based derivatives with spasmolytic activity (Rasool et al., 2020) and in the synthesis of functionalized thiophene-based pyrazole amides with evaluated nonlinear optical properties through computational applications (Kanwal et al., 2022). Such research showcases the versatility of 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid derivatives in the synthesis of novel compounds with potential applications in materials science and pharmacology.

Solid-Liquid Equilibrium Studies

In the study of solid-liquid equilibria, the system involving propanoic acid-formamide has been investigated, providing insights into the equilibrium properties of systems containing structurally similar compounds (Sedlakova et al., 2007). This research is crucial for understanding the phase behavior of chemical systems, which is essential for chemical engineering and materials science.

Fluorescence Derivatization

Compounds structurally related to 2-[(5-Bromothiophen-2-yl)formamido]propanoic acid have been used in fluorescence derivatization of amino acids, enhancing their detection and analysis (Frade et al., 2007). This application is significant in biochemical and analytical chemistry, where sensitive and selective detection of biomolecules is required.

Safety And Hazards

The safety information for “2-[(5-Bromothiophen-2-yl)formamido]propanoic acid” includes a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-4(8(12)13)10-7(11)5-2-3-6(9)14-5/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHFYFLYCTVRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270970
Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Bromothiophen-2-yl)formamido]propanoic acid

CAS RN

1396964-88-7
Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396964-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, N-[(5-bromo-2-thienyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(5-bromothiophen-2-yl)formamido]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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